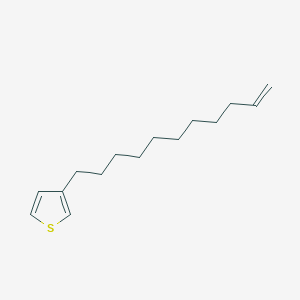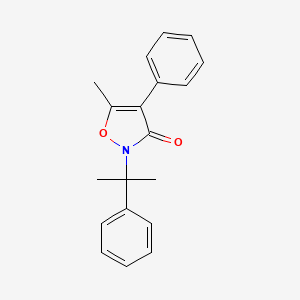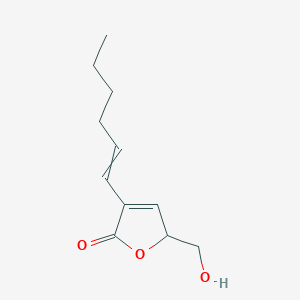
3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one can be achieved through various synthetic routes. One common method involves the reaction of furfural with hex-1-en-1-ol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the hexenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) can be used for substitution reactions.
Major Products
Oxidation: 3-(Hex-1-en-1-yl)-5-carboxyfuran-2(5H)-one.
Reduction: 3-(Hexyl)-5-(hydroxymethyl)furan-2(5H)-one.
Substitution: 3-(Hex-1-en-1-yl)-5-(bromomethyl)furan-2(5H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3-(Hex-1-en-1-yl)-5-(hydroxymethyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor in the synthesis of various furan derivatives.
5-Hydroxymethylfurfural: A related compound with similar functional groups.
2,5-Dimethylfuran: Another furan derivative with distinct chemical properties.
Properties
CAS No. |
197795-31-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-hex-1-enyl-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-5-6-9-7-10(8-12)14-11(9)13/h5-7,10,12H,2-4,8H2,1H3 |
InChI Key |
FZRRPTRTJRUVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC(OC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


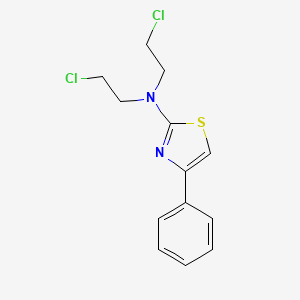
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
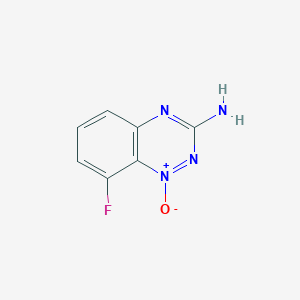
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
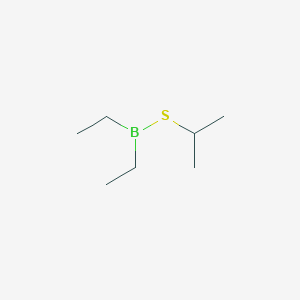
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
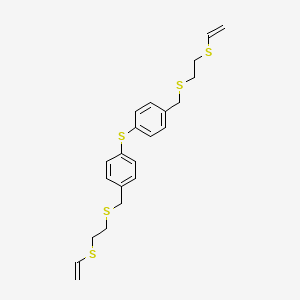
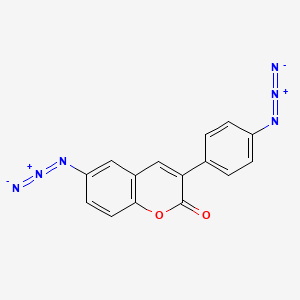
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
